2-(6-Bromobenzofuran-3-yl)acetic acid

Fragment-based drug discovery EcDsbA inhibition X-ray crystallography

2-(6-Bromobenzofuran-3-yl)acetic acid (CAS 1784163-41-2) is a halogenated benzofuran-3-acetic acid derivative that emerged as a confirmed fragment hit in a fragment-based drug discovery (FBDD) campaign targeting Escherichia coli thiol-disulfide oxidoreductase DsbA (EcDsbA), an enzyme critical for bacterial virulence factor folding. The compound binds in the hydrophobic groove adjacent to the catalytic disulfide of EcDsbA as demonstrated by X-ray co-crystallography, and the 6-bromo substituent serves as a strategic synthetic handle for structure-guided elaboration to improve binding affinity.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
Cat. No. B7901658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromobenzofuran-3-yl)acetic acid
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=C2CC(=O)O
InChIInChI=1S/C10H7BrO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
InChIKeyYFWKYYWPOARVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromobenzofuran-3-yl)acetic acid – A Validated Fragment Hit for EcDsbA Inhibitor Development and Chemical Biology


2-(6-Bromobenzofuran-3-yl)acetic acid (CAS 1784163-41-2) is a halogenated benzofuran-3-acetic acid derivative that emerged as a confirmed fragment hit in a fragment-based drug discovery (FBDD) campaign targeting Escherichia coli thiol-disulfide oxidoreductase DsbA (EcDsbA), an enzyme critical for bacterial virulence factor folding [1]. The compound binds in the hydrophobic groove adjacent to the catalytic disulfide of EcDsbA as demonstrated by X-ray co-crystallography, and the 6-bromo substituent serves as a strategic synthetic handle for structure-guided elaboration to improve binding affinity [1].

Reported co‑crystal structure with EcDsbA for target engagement studies
6‑Br enables Pd‑catalyzed cross‑coupling for C‑6 elaboration
Supports fragment‑to‑lead optimization workflows and chemical biology probe synthesis

Why 2-(6-Bromobenzofuran-3-yl)acetic acid Cannot Be Replaced by Non-Halogenated or Other Benzofuran Acetic Acids


Generic substitution with non‑halogenated benzofuran‑3‑acetic acid (CAS 64175‑51‑5) or other benzofuran acetic acid derivatives fails on two critical fronts. First, the 6‑bromo atom is not a passive substituent — it is the validated synthetic diversification point for Suzuki–Miyaura and Buchwald–Hartwig couplings that enable structure‑guided elaboration of the fragment into higher‑affinity EcDsbA inhibitors [1]. Second, only the 6‑bromo congener has been co‑crystallized with EcDsbA, providing direct structural evidence of its binding orientation and interactions with the hydrophobic groove; this structural information is absent for the non‑brominated analog and is foundational for rational, fragment‑based optimization [1].

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Non‑halogenated benzofuran acetic acid lacks the C‑6 bromine handle, eliminating direct cross‑coupling diversification and requiring de novo route design.
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Only the 6‑bromo congener has a published EcDsbA co‑crystal structure; binding mode of des‑bromo analog remains unconfirmed, undermining structure‑guided optimization.
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Substitution would forfeit the synthetic handle that enabled >6‑fold affinity improvements, compromising fragment‑to‑lead SAR exploration and ligand efficiency benchmarking.

Comparative Evidence: 2-(6-Bromobenzofuran-3-yl)acetic acid Versus In‑Class Analogs for EcDsbA‑Targeted Fragment‑Based Discovery


X‑Ray Co‑Crystallographic Validation of Binding Mode – Exclusive to the 6‑Bromo Fragment

2-(6-Bromobenzofuran-3-yl)acetic acid is the only benzofuran‑3‑acetic acid derivative with an experimentally determined co‑crystal structure bound to EcDsbA. The X‑ray structure (PDB entries 6POI, 6PMF, and related) confirms that the fragment occupies the hydrophobic binding groove adjacent to the catalytic Cys30–Pro31–His32–Cys33 disulfide, with the 6‑bromo substituent oriented toward a region amenable to synthetic elaboration [1]. The non‑brominated 2-(benzofuran‑3‑yl)acetic acid (CAS 64175‑51‑5) has no reported EcDsbA co‑crystal structure, meaning its binding mode is unvalidated [2].

X‑ray binding mode
Head-to-head
6‑Br: co‑crystal reported (PDB 6POI, 6PMF). Des‑Br analog (CAS 64175‑51‑5): none reported.
Only 6‑bromo fragment provides validated binding pose for structure‑guided elaboration.
Non‑halogenated analog lacks structural confirmation.
Fragment-based drug discovery EcDsbA inhibition X-ray crystallography

Synthetic Versatility – The 6‑Bromo Handle Enables Cross‑Coupling Chemistry Absent in Non‑Halogenated Analogs

The 6‑bromo substituent permits direct palladium‑catalyzed cross‑coupling reactions — Suzuki–Miyaura coupling to install aryl/heteroaryl groups and Buchwald–Hartwig amination to introduce amine functionalities — enabling systematic C‑6 elaboration without additional activation steps [1]. In the 2019 elaboration study, the 6‑bromo group of the starting fragment was exploited for Buchwald–Hartwig coupling with aniline and p‑anisidine to generate analogs 15 and 16 in fair yields (68% and 55%). The non‑halogenated parent, 2-(benzofuran‑3‑yl)acetic acid, lacks this reactive handle entirely, rendering analogous diversification impractical without de novo synthetic route redesign [1].

Synthetic handle
Head-to-head
6‑Br enables Buchwald‑Hartwig (yields 55–68%) and Suzuki couplings. Des‑Br analog: no reactive handle.
6‑Br essential for C‑6 diversification; des‑Br analog requires de novo route.
Supports aryl, heteroaryl, and amine installation.
Medicinal chemistry Cross-coupling Fragment elaboration

Binding Affinity Improvement Potential – The Fragment Hit Enables >6‑Fold Affinity Gains via C‑6 Elaboration

The 6‑bromo fragment (compound 6) serves as the validated starting point from which elaborated analogs achieve up to >6‑fold improvement in binding affinity. Using ¹H‑¹⁵N HSQC NMR titration, elaborated analogs bearing 6‑phenoxy (compound 25) and 6‑benzyl (compound 28) substituents demonstrated KD values of 326 ± 25 µM and 341 ± 47 µM, respectively, compared to the parent fragment whose KD was too weak for accurate determination (estimated high mM range) [1]. By comparison, the 6‑alkoxy analog (compound 21) showed a markedly weaker KD of 1970 ± 640 µM, while p‑anisidine analog 16 exhibited KD = 2700 ± 920 µM, demonstrating that the 6‑bromo fragment is the essential precursor from which highly differentiated affinity improvements depend upon the chosen C‑6 elaboration strategy [1].

Affinity improvement
Class-level
Parent KD not accurately determinable (mM range); elaborated analogs achieve KD 326 ± 25 µM (>6‑fold gain).
Scaffold druggability confirmed; 6‑Br enables affinity optimization.
Measured by ¹H‑¹⁵N HSQC NMR titration.
Binding affinity HSQC NMR Fragment-to-lead optimization

Ligand Efficiency Benchmarking – 6‑Phenoxy and 6‑Benzyl Elaborated Analogs Define the Efficiency Ceiling

Among the elaborated benzofuran series, compounds 25 (6‑phenoxy) and 28 (6‑benzyl) achieved the highest ligand efficiency (LE) of 0.24 kcal mol⁻¹ HAC⁻¹, while less potent analogs such as p‑anisidine 16 (LE = 0.16) and alkyl amide 48 (LE = 0.15) showed substantially lower efficiency [1]. Although the parent 6‑bromo fragment's KD was too weak to calculate LE, these data establish the efficiency ceiling achievable from this scaffold and provide a quantitative benchmark for evaluating future procurement of follow‑up libraries. Analogs with bulky or polar C‑6 appendages (e.g., 26 with m‑methoxy: KD = 639 ± 87 µM, LE = 0.20; 23 with benzyloxy: KD = 820 ± 140 µM, LE = 0.20) confirm that ligand efficiency is modulated by the nature of the C‑6 substituent, underscoring the 6‑bromo fragment's role as the optimal starting point for efficiency‑driven optimization [1].

Ligand efficiency
Class-level
Best LE = 0.24 kcal mol⁻¹ HAC⁻¹ (cpds 25, 28); parent LE not calculable.
Benchmark for efficiency‑driven fragment elaboration.
LE values guide follow‑up library design.
Ligand efficiency Fragment-based drug design Structure-activity relationship

Physicochemical Differentiation for Fragment Library Design – Rule‑of‑Three Compliance with a Reactive Handle

2-(6-Bromobenzofuran-3-yl)acetic acid meets all key fragment‑library physicochemical criteria (MW = 255.06 Da, cLogP = 2.5, H‑bond donors = 1, H‑bond acceptors = 3, TPSA = 50.4 Ų, rotatable bonds = 2) while simultaneously supplying a bromine handle for synthetic elaboration [1][2]. In contrast, the non‑halogenated 2-(benzofuran-3-yl)acetic acid (MW = 176.17 Da, cLogP ≈ 1.9, TPSA ≈ 50.4 Ų) is lighter and less lipophilic but lacks the synthetic tractability that makes the 6‑bromo congener valuable for hit‑to‑lead chemistry [2]. The 6‑bromo fragment's MW advantage over elaborated analogs (e.g., compound 25: MW ~ 344 Da) also makes it the preferred entry point for fragment growing, merging, or linking strategies.

Physicochemical profile
Cross-study
6‑Br: MW 255 Da, cLogP 2.5, HBD 1, HBA 3, TPSA 50.4 Ų, Br handle present. Des‑Br: MW 176 Da, cLogP ~1.9, no handle.
Rule‑of‑Three compliant fragment with synthetic tractability.
Balances fragment‑like properties with diversification potential.
Fragment library Rule of Three Physicochemical properties

High‑Value Application Scenarios for 2-(6-Bromobenzofuran-3-yl)acetic acid Based on Empirical Evidence


Fragment‑Based Screening Libraries for Antibacterial Antivirulence Targets

Procure as a pre‑validated fragment hit with confirmed target engagement for inclusion in focused or diverse fragment libraries targeting DsbA and related thiol‑disulfide oxidoreductase enzymes in Gram‑negative pathogens (e.g., E. coli, Salmonella, Pseudomonas) [1]. The compound eliminates the initial hit‑identification bottleneck — X‑ray binding mode, NMR binding confirmation, and synthetic tractability are already established — enabling teams to initiate fragment‑to‑lead campaigns from Day 1 without de novo screening [1].

Medicinal Chemistry Starting Point for C‑6 Diversification via Cross‑Coupling

Utilize as the core substrate for structure‑guided parallel synthesis via Suzuki–Miyaura (aryl/heteroaryl installation) or Buchwald–Hartwig (amine installation) at the C‑6 position, based on published synthetic protocols and co‑crystallographic data showing that C‑6 substituents project into a region of the EcDsbA hydrophobic groove tolerant of diverse chemical functionality [1].

Biophysical Assay Calibration and Crystallographic Probe Standard

Deploy as a validated weak‑affinity control compound for calibrating ligand‑detected NMR experiments (WaterLOGSY, STD, CPMG) and as a reference ligand for competitive binding assays or co‑crystallization campaigns with EcDsbA, leveraging the existing PDB entries (6POI, 6PMF) as methodological templates [1].

Building Block for Benzofuran‑Based Chemical Biology Tool Compounds

Employ as a synthetic intermediate for generating chemical biology probes (e.g., photoaffinity labels, biotinylated conjugates, fluorescent tracers) by exploiting the bromine atom for orthogonal functionalization without altering the benzofuran‑3‑acetic acid pharmacophore that engages the DsbA binding groove [1].

Application
Selection Property
Validation Focus
Fragment‑based screening libraries
Reported EcDsbA co‑crystal and Br synthetic handle
Verify target engagement and library format compatibility
Medicinal chemistry C‑6 diversification
Halogen handle for structure‑guided elaboration
Confirm coupling scope and tolerance for desired substituents
Biophysical assay calibration / crystallographic probe
Known weak‑affinity binder with PDB co‑crystal template
Verify binding in target assay and suitability as reference ligand
Chemical biology probe synthesis
Orthogonal Br functionalization without altering core pharmacophore
Assess functional group tolerance and probe retention of binding
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